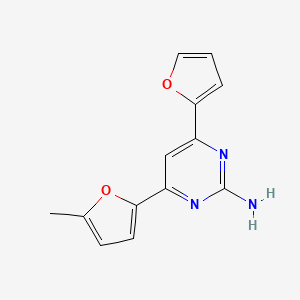4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
CAS No.: 908824-90-8
Cat. No.: VC8150450
Molecular Formula: C13H11N3O2
Molecular Weight: 241.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 908824-90-8 |
|---|---|
| Molecular Formula | C13H11N3O2 |
| Molecular Weight | 241.24 g/mol |
| IUPAC Name | 4-(furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C13H11N3O2/c1-8-4-5-12(18-8)10-7-9(15-13(14)16-10)11-3-2-6-17-11/h2-7H,1H3,(H2,14,15,16) |
| Standard InChI Key | LIARQZAKYQMYJV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC=CO3)N |
| Canonical SMILES | CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC=CO3)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure features a pyrimidine ring (C₄H₃N₂) substituted at three positions:
-
Position 2: A primary amine (-NH₂) group.
-
Position 4: A furan-2-yl moiety (C₄H₃O), comprising a five-membered aromatic oxygen heterocycle.
-
Position 6: A 5-methylfuran-2-yl group (C₅H₅O), which introduces a methyl substituent at the 5-position of the furan ring.
This arrangement creates a planar, conjugated system that enhances electronic delocalization across the pyrimidine and furan rings, potentially influencing its reactivity and binding affinity to biological targets .
Table 1: Comparative Structural Features of Pyrimidine Derivatives
The substitution pattern at position 6 distinguishes this compound from analogues, where the 5-methylfuran group introduces steric and electronic effects absent in phenyl or thiophene derivatives .
Physicochemical Properties
While experimental data for this specific compound remain limited, estimates based on structural analogs suggest:
-
logP: ~2.8–3.5, indicating moderate lipophilicity suitable for membrane permeability .
-
Hydrogen bond donors/acceptors: 1 donor (-NH₂) and 4 acceptors (pyrimidine N, two furan O), influencing solubility and protein interactions .
-
Polar surface area: ~70 Ų, aligning with drug-like properties for oral bioavailability .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 4-(furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine likely involves multi-step strategies common to pyrimidine derivatives:
Solid-Phase Synthesis
Immobilized resins enable sequential functionalization, improving yield and purity for structurally complex derivatives .
Purification and Characterization
-
Chromatography: Silica gel or HPLC for isolating regioisomers.
-
Spectroscopic validation:
Biological Activity and Mechanisms
Enzyme Inhibition
Pyrimidine analogs exhibit activity against:
-
Kinases: Competitive ATP-binding inhibition due to planar heterocyclic systems .
-
Dihydrofolate reductase (DHFR): Disruption of folate metabolism in microbial pathogens .
Table 2: Biological Activity of Analogous Compounds
The 5-methylfuran group in the target compound may enhance hydrophobic interactions with enzyme pockets, improving binding affinity compared to non-methylated analogs .
Applications in Drug Development
Lead Optimization Strategies
-
Bioisosteric replacement: Substituting phenyl with furan groups improves metabolic stability .
-
Prodrug design: Acetylation of the -NH₂ group enhances oral absorption .
Computational Modeling
Molecular dynamics simulations predict strong binding to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume